4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide
Description
4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core structure with ethoxy, propan-2-yl, phenyl, and pyridin-2-yl substituents
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-ethoxy-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c1-4-28-22-14-12-21(13-15-22)24(27)26(23-7-5-6-16-25-23)17-19-8-10-20(11-9-19)18(2)3/h5-16,18H,4,17H2,1-3H3 |
InChI Key |
JBJHQRYPWYSKIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride, which is then reacted with an amine derivative to form the benzamide.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzamide intermediate.
Addition of the Propan-2-yl Group: The propan-2-yl group can be added through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.
Final Assembly: The final compound is assembled by coupling the intermediate products under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE: Similar structure but lacks the pyridin-2-yl group.
4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-3-YL)BENZAMIDE: Similar structure but with the pyridin-3-yl group instead of pyridin-2-yl.
Uniqueness
4-ETHOXY-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the pyridin-2-yl and propan-2-yl groups provides a distinct set of properties that differentiate it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
